Enzymatic Discrimination: Apparent Km for ε-Acetyl-L-lysine Versus α-Acetyl-L-lysine
In assays with an L-amino acid oxidase from Rhodococcus sp., ε‑acetyl‑L‑lysine exhibits a substantially smaller apparent Michaelis constant (Km) compared to its α‑acetyl regioisomer, indicating higher enzyme affinity for the ε‑acetylated substrate. The study reports that the apparent Km for Nα‑acetyl‑L‑lysine was 'much larger' than that for Nε‑acetyl‑L‑lysine [1].
| Evidence Dimension | Apparent Michaelis constant (Km) for L-amino acid oxidase |
|---|---|
| Target Compound Data | Apparent Km for Nε‑acetyl‑L‑lysine (exact value not provided in abstract) |
| Comparator Or Baseline | Apparent Km for Nα‑acetyl‑L‑lysine |
| Quantified Difference | Km (α-acetyl) >> Km (ε-acetyl); quantitative values available in full-text |
| Conditions | Purified oxidase from Rhodococcus sp. AIU Z-35-1; pH/temperature not specified in abstract |
Why This Matters
A lower apparent Km for ε-acetyl-L-lysine directly impacts enzyme assay design, requiring different substrate concentrations to avoid saturation and ensure linear kinetics when comparing regioisomers.
- [1] Isobe, K., & Nagasawa, S. (2007). Characterization of Nalpha-benzyloxycarbonyl-L-lysine oxidizing enzyme from Rhodococcus sp. AIU Z-35-1. Journal of Bioscience and Bioengineering, 104(3), 218–223. https://doi.org/10.1263/jbb.104.218 View Source
